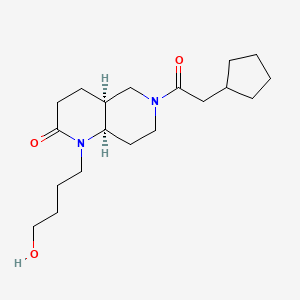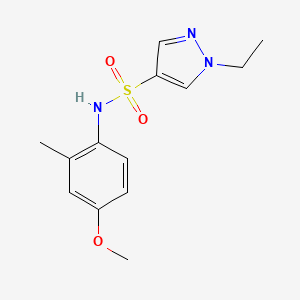![molecular formula C18H15NOS B5358740 2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinol](/img/structure/B5358740.png)
2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MTMQ and is a derivative of 8-hydroxyquinoline.
Mechanism of Action
The mechanism of action of MTMQ is not fully understood. However, it has been proposed that MTMQ may exert its antimicrobial activity by chelating metal ions, which are essential for the growth and survival of bacteria. MTMQ has also been reported to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
MTMQ has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. MTMQ has also been reported to have antioxidant activity, which may protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
MTMQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. It has also been reported to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, the solubility of MTMQ in water is limited, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on MTMQ. One potential area of research is the development of MTMQ-based antimicrobial agents. Another area of research is the investigation of the mechanism of action of MTMQ, which may lead to the development of new therapeutic agents. Additionally, the potential use of MTMQ as an antioxidant agent and its effects on the central nervous system warrant further investigation.
Conclusion:
In conclusion, MTMQ is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of MTMQ involves the reaction of 8-hydroxyquinoline with 4-methylthiobenzaldehyde in the presence of a base. MTMQ has been extensively studied for its potential antimicrobial, antitumor, and antioxidant activities. The mechanism of action of MTMQ is not fully understood, but it has been proposed to involve chelation of metal ions and induction of apoptosis. MTMQ has several advantages for lab experiments, but its limited solubility in water may limit its use in certain experiments. There are several future directions for research on MTMQ, including the development of MTMQ-based antimicrobial agents and investigation of its effects on the central nervous system.
Synthesis Methods
The synthesis of MTMQ involves the reaction of 8-hydroxyquinoline with 4-methylthiobenzaldehyde in the presence of a base. The reaction results in the formation of MTMQ as a yellow solid. The synthesis of MTMQ has been reported in various scientific studies, and the yield of the reaction varies depending on the reaction conditions.
Scientific Research Applications
MTMQ has been extensively studied for its potential applications in various fields. It has been reported to have antimicrobial, antitumor, and antioxidant activities. MTMQ has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been reported to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
2-[(E)-2-(4-methylsulfanylphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-21-16-11-6-13(7-12-16)5-9-15-10-8-14-3-2-4-17(20)18(14)19-15/h2-12,20H,1H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZFBDBMJQSZBB-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-chloro-4-methylbenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5358678.png)
![1-(4-methylbenzyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one](/img/structure/B5358679.png)
![1-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)azetidin-3-ol](/img/structure/B5358686.png)
![1-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethoxy]-9H-xanthen-9-one](/img/structure/B5358690.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylpyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5358699.png)
![5-[(9-methyl-9H-carbazol-3-yl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5358704.png)

![3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5358723.png)
![3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-N-(4-methylphenyl)acrylamide](/img/structure/B5358732.png)

![2-({5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5358747.png)

![5-{[4-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-N-ethylpyrimidin-2-amine](/img/structure/B5358761.png)